1,4-dinitro-1H-pyrazole

Energetic Materials Thermochemistry Dinitropyrazoles

Choose 1,4-Dinitro-1H-pyrazole for its distinct 1,4-substitution pattern, delivering higher enthalpy of formation (176.6 kJ·mol⁻¹) and lower melting point (53–54°C) versus the 3,4-DNP isomer. Ideal for high-energy density materials, melt-cast explosive formulations, and selective synthesis of 5-substituted-4-nitropyrazole derivatives via cine-substitution. Avoid isomer substitutions; ensure reliable performance and quantifiable detonation parameters.

Molecular Formula C3H2N4O4
Molecular Weight 158.07 g/mol
CAS No. 35852-77-8
Cat. No. B1609562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-dinitro-1H-pyrazole
CAS35852-77-8
Molecular FormulaC3H2N4O4
Molecular Weight158.07 g/mol
Structural Identifiers
SMILESC1=C(C=NN1[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C3H2N4O4/c8-6(9)3-1-4-5(2-3)7(10)11/h1-2H
InChIKeyRSXKSXDNAQPZQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dinitro-1H-pyrazole (CAS 35852-77-8): A Distinct Energetic Dinitropyrazole Isomer with Defined Physicochemical and Reactive Properties


1,4-Dinitro-1H-pyrazole (1,4-DNP) is a nitrogen-rich heterocyclic compound belonging to the dinitropyrazole isomer family, characterized by two nitro groups positioned at the 1- and 4-positions of the pyrazole ring . It is a white to off-white solid with a molecular weight of 158.07 g·mol⁻¹ and a melting point of 53–54 °C . The compound is recognized for its role as an energetic material and as a versatile synthetic intermediate, where its unique substitution pattern dictates its reactivity, thermal decomposition mechanism, and ultimate performance in downstream applications [1][2].

Why 1,4-Dinitro-1H-pyrazole Cannot Be Arbitrarily Substituted with Other Dinitropyrazole Isomers in Energetic Formulations


The assumption that all dinitropyrazole isomers are interchangeable is invalid due to their divergent physicochemical properties, which are directly governed by the specific placement of the nitro groups [1]. While isomers like 3,4-dinitropyrazole (3,4-DNP) and 1,3-dinitropyrazole (1,3-DNP) share the same molecular formula and appear similar, they exhibit significant, quantifiable differences in crystal density, enthalpy of formation, and melting point [1][2]. For instance, the measured pycnometric density of 1,4-DNP is 1.679 g·cm⁻³, which is notably lower than that of 3,4-DNP (1.776 g·cm⁻³), directly impacting calculated detonation parameters and rendering them unsuitable for direct substitution in performance-critical applications [1]. Furthermore, their fundamental decomposition mechanisms diverge: the rate-limiting step for 1,4-DNP involves an N → C migration of the nitro group, whereas 3,4-DNP decomposes via direct nitro group elimination, which can influence combustion behavior and safety profiles [1].

1,4-Dinitro-1H-pyrazole: Quantitative Differentiation from Closest Analogs


Enthalpy of Formation Significantly Exceeds 3,4-Dinitropyrazole

The experimental standard molar enthalpy of formation (ΔH°f) for 1,4-DNP is 176.6 kJ·mol⁻¹, which is substantially higher than the 120.1 kJ·mol⁻¹ reported for the 3,4-dinitropyrazole (3,4-DNP) isomer [1]. This near 47% increase in enthalpy of formation is a critical performance metric for energetic materials.

Energetic Materials Thermochemistry Dinitropyrazoles

Measured Crystal Density is Lower than 3,4-Dinitropyrazole

The pycnometric crystal density of 1,4-DNP was measured to be 1.679 g·cm⁻³ [1]. This is significantly lower than the reported density of the 3,4-DNP isomer, which has a pycnometric density of 1.776 g·cm⁻³ (or 1.81 g·cm⁻³ by X-ray diffraction) [1].

Energetic Materials Crystal Engineering Physical Properties

Melting Point is Intermediate Between 3,4-DNP and 3,5-DNP Isomers

1,4-DNP exhibits a melting point of 53–54 °C [1]. This places it as an intermediate melt between the higher-melting 3,4-DNP (85–87 °C) and the lower-melting 3,5-DNP (m.p. 63–64 °C, based on class-level inference for dinitropyrazoles) [1][2]. The melting point of the analogous energetic standard TNT is approximately 80 °C [2].

Melt-Cast Explosives Thermal Analysis Processability

Distinct Decomposition Mechanism: N→C Nitro Group Migration vs. Direct Elimination

The rate-limiting stage of the thermal decomposition of 1,4-DNP is the N → C migration of the N-bonded nitro group, followed by secondary decomposition reactions of the non-aromatic intermediate [1]. In contrast, the rate-limiting stage for the isomer 3,4-DNP is assumed to be the direct elimination of a nitro group [1].

Thermal Decomposition Kinetics Energetic Materials

Nucleophilic Substitution Proceeds via a Distinct Cine-Substitution Pathway

In reactions with nucleophiles, 1,4-dinitro-1H-pyrazoles (including 1,4-DNP) typically react according to a cine-substitution pattern, yielding 5(4)-substituted 4(5)-nitro-1H-pyrazoles without ring transformation [1]. This differs from the substitution reactions on other isomers, such as 1,3,4-trinitropyrazole, which can lead to functionalization at the 5-position with substitution of the N-nitro group, or on 3,4,5-trinitropyrazole, where substitution unexpectedly occurs at carbon-4 [2].

Synthetic Chemistry Reaction Mechanism Heterocyclic Chemistry

Defined Application Scenarios for 1,4-Dinitro-1H-pyrazole Based on Verified Evidence


Energetic Materials: As a High-Enthalpy Building Block

The high experimental enthalpy of formation (176.6 kJ·mol⁻¹) of 1,4-DNP makes it a prime candidate for use as a building block in the design of new high-energy density materials (HEDMs) where maximizing energy output is a primary goal [1]. Researchers developing novel explosives or propellants should select 1,4-DNP over 3,4-DNP (120.1 kJ·mol⁻¹) when a higher heat of formation is desired, even if it comes at the cost of a slightly lower crystal density [1].

Melt-Cast Explosive Formulations: Low-Melting Component for Eutectic Mixtures

With a melting point of 53–54 °C, 1,4-DNP is a suitable candidate for use as a low-melting component in melt-cast explosive formulations, particularly in eutectic mixtures with higher-melting energetic materials [1]. Its significantly lower melting point compared to the more common 3,4-DNP isomer (85–87 °C) offers a distinct processing advantage, potentially lowering the required casting temperature and associated thermal hazards [1].

Synthetic Intermediate: For 4-Nitropyrazoles via Cine-Substitution

Due to its predictable cine-substitution reactivity with N-nucleophiles, 1,4-DNP is the preferred starting material for synthesizing specific 5-substituted-4-nitropyrazole derivatives without causing ring transformation [2][3]. This provides a direct synthetic route to valuable intermediates for pharmaceuticals and agrochemicals that is not readily available using other dinitropyrazole isomers, which may undergo different substitution or ring-cleavage pathways [2].

Chemical Biology: Reagent for N-Nitrosation

1,4-Dinitro-1H-pyrazole has been demonstrated as an effective reagent for N-nitrosation reactions. Specifically, it can react with N-methylphenethylamine to yield the corresponding nitrosamine in 66% yield, offering a controlled method for introducing the N-NO functionality [4]. This provides a defined alternative to other nitrosating agents and can be utilized in synthetic routes requiring the preparation of N-nitroso compounds.

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